molecular formula C9H12N3NaO2S B2736751 Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 2155853-03-3

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2736751
CAS No.: 2155853-03-3
M. Wt: 249.26
InChI Key: NARUIVUZMCTOGL-UHFFFAOYSA-M
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Description

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to the formation of dihydrothiazole or reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

Industrially, the compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the sodium ion.

    2-(Piperazin-1-yl)-1,3-thiazole-5-carboxylate: Lacks the methyl group on the thiazole ring.

    4-Methyl-1,3-thiazole-5-carboxylate: Lacks the piperazine moiety.

Uniqueness

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring, piperazine moiety, and carboxylate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

sodium;4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.Na/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12;/h10H,2-5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUIVUZMCTOGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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